REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([NH:17][C:18]([O:20][CH2:21][CH2:22][CH2:23][CH3:24])=[O:19])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>CCO.[Pd]>[CH2:21]([O:20][C:18](=[O:19])[NH:17][CH:14]1[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]1)[CH2:22][CH2:23][CH3:24]
|
Type
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CUSTOM
|
Details
|
the suspension stirred under an atmosphere of hydrogen (1 bar) for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtrated over a plug of Celite
|
Type
|
WASH
|
Details
|
washed with EtOH
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |